Marbofloxacin hydrochloride

描述

属性

IUPAC Name |

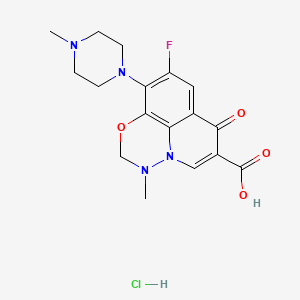

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Marbofloxacin Hydrochloride on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use, exerts its bactericidal effect by targeting essential bacterial enzymes, primarily DNA gyrase (a type II topoisomerase) and, secondarily, topoisomerase IV.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which marbofloxacin hydrochloride inhibits DNA gyrase, leading to bacterial cell death. It details the biochemical interactions, presents available quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Introduction to DNA Gyrase and Fluoroquinolones

Bacterial DNA gyrase is a vital enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[4][5][6] This heterotetrameric enzyme consists of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for the DNA breakage and reunion activity, while the GyrB subunits harbor the ATP-binding and hydrolysis sites, providing the energy for the supercoiling reaction.[7]

Fluoroquinolones are a broad-spectrum class of antibiotics that specifically target bacterial type II topoisomerases.[4][8] Marbofloxacin, as a member of this class, is effective against a wide range of Gram-negative and Gram-positive bacteria.[1][2][9] Its primary mechanism of action involves the formation of a stable ternary complex with DNA gyrase and bacterial DNA, which ultimately leads to the inhibition of DNA replication and the generation of lethal double-strand breaks.[5]

The Molecular Mechanism of Marbofloxacin Action

The bactericidal activity of marbofloxacin against susceptible bacteria is a multi-step process that culminates in the disruption of DNA integrity.

2.1. Formation of the Ternary Cleavage Complex

The catalytic cycle of DNA gyrase involves the transient cleavage of both strands of a DNA segment (the G-segment), the passage of another DNA segment (the T-segment) through this break, and the subsequent resealing of the DNA. Fluoroquinolones, including marbofloxacin, intervene in this cycle.

Marbofloxacin binds to the complex formed between DNA gyrase and the DNA G-segment. This binding event stabilizes a transient intermediate state where the DNA is cleaved, and the GyrA subunits are covalently attached to the 5' ends of the broken DNA.[5] This stabilized drug-enzyme-DNA structure is known as the "cleavage complex."[5] The formation of this ternary complex prevents the re-ligation of the DNA strands, effectively trapping the DNA gyrase on the DNA.[7][10]

2.2. Inhibition of DNA Replication and Induction of the SOS Response

The trapped cleavage complexes act as physical roadblocks along the bacterial chromosome, obstructing the progression of the replication fork during DNA synthesis.[4] This stalling of replication triggers the bacterial SOS response, a complex regulatory network that attempts to repair DNA damage. However, the persistent nature of the fluoroquinolone-stabilized cleavage complexes often overwhelms these repair mechanisms.

2.3. Generation of Lethal Double-Strand Breaks and Cell Death

The collision of replication forks with the stalled cleavage complexes can lead to the dissociation of the DNA gyrase, resulting in the release of permanent, double-strand DNA breaks.[10] The accumulation of these lethal lesions triggers a cascade of events, including chromosomal fragmentation, that ultimately leads to bacterial cell death.[10]

The overall mechanism of action is depicted in the following signaling pathway:

References

- 1. selleckchem.com [selleckchem.com]

- 2. sat.gstsvs.ch [sat.gstsvs.ch]

- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brainkart.com [brainkart.com]

- 9. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Marbofloxacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of marbofloxacin, with a specific focus on its hydrochloride salt where information is available. Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of infections. Understanding its physicochemical properties is crucial for formulation development, quality control, and ensuring its therapeutic efficacy and safety.

Chemical and Physical Properties

Marbofloxacin hydrochloride is the salt form of marbofloxacin, which is expected to exhibit different solubility and potentially other physicochemical characteristics compared to the free base. While much of the available literature focuses on the marbofloxacin base, this guide will present the available data for both forms and clarify the distinctions.

Table 1: General Chemical Properties of Marbofloxacin and this compound

| Property | Marbofloxacin | This compound |

| Chemical Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic acid | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic acid hydrochloride |

| Molecular Formula | C₁₇H₁₉FN₄O₄ | C₁₇H₁₉FN₄O₄·HCl |

| Molecular Weight | 362.36 g/mol | 398.82 g/mol |

| Appearance | Pale yellow crystalline powder | Data not available (expected to be a crystalline solid) |

| CAS Number | 115550-35-1 | 115551-26-3 |

Table 2: Physicochemical Data of Marbofloxacin

| Property | Value |

| Melting Point | 268-269 °C (with decomposition)[2][5] |

| pKa | pKa₁: 5.38 (carboxylic acid) pKa₂: 6.16 (piperazinyl group)[6][7] |

| UV λmax | 217, 304 nm[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. As a salt, this compound is expected to have higher aqueous solubility compared to its free base.

Table 3: Solubility of Marbofloxacin

| Solvent | Solubility |

| Water | Soluble[7][8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[3] |

| Ethanol | Slightly soluble (~1 mg/mL)[3] |

| Methanol | Very soluble[8] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3], ≥6.2 mg/mL[9] |

| Dimethylformamide (DMF) | ~30 mg/mL[3] |

Note: A patent application suggests that the formation of the hydrochloride salt significantly enhances water solubility, with formulations achieving concentrations from 10 mg/mL to 500 mg/mL, though this is for a formulated product and not the pure API under standard conditions.[10]

Stability

Stability studies are essential to ensure the quality, safety, and efficacy of a drug substance. Marbofloxacin is susceptible to degradation under certain stress conditions.

Forced degradation studies on marbofloxacin have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[10][11] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying marbofloxacin from its degradation products.[12]

Spectroscopic Characteristics

Spectroscopic analysis is vital for the identification and quantification of marbofloxacin.

-

UV-Vis Spectroscopy: Marbofloxacin exhibits maximum absorbance (λmax) at approximately 217 nm and 304 nm.[3] Derivative UV spectrophotometry can also be employed for its determination.[4]

-

Infrared (IR) Spectroscopy: The FTIR spectrum of fluoroquinolones shows characteristic peaks corresponding to their functional groups. For marbofloxacin, these would include vibrations for the carboxylic acid (O-H and C=O stretching), the quinolone ring system, and the piperazine moiety.

Mechanism of Action

Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.

Caption: Simplified mechanism of action of marbofloxacin.

Experimental Protocols

Detailed and standardized experimental protocols are necessary for the accurate determination of physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility determination.

Methodology:

-

Preparation: Prepare a series of aqueous buffers with different pH values (e.g., in the range of 1.2 to 7.5) to determine the pH-solubility profile.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The presence of undissolved solid should be visible.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

-

Reporting: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers.

-

Sample Preparation: Prepare a solution of this compound of a known concentration in purified water.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa values.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic substances like marbofloxacin, multiple inflection points may be observed.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for researchers and professionals in drug development. While there is a notable gap in the literature regarding specific experimental data for the hydrochloride salt, the provided information on the marbofloxacin base, along with standardized experimental protocols, offers a strong foundation for further investigation and formulation activities. The enhanced aqueous solubility of the hydrochloride salt is a key characteristic that can be leveraged in the development of various dosage forms. Further studies to definitively determine the melting point, pKa, and solubility profile of this compound are recommended to complete its physicochemical characterization.

References

- 1. Marbofloxacin [sitem.herts.ac.uk]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. CN107445977B - A kind of water solubility Marbofloxacin and the preparation method and application thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Human Metabolome Database: Showing metabocard for Marbofloxacin (HMDB0254332) [hmdb.ca]

- 9. Eco-Friendly UV Spectrophotometric Method for Evaluation of Marbofloxacin in Tablets: Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Marbofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Marbofloxacin, a synthetic fluoroquinolone antibiotic, is a crucial therapeutic agent in veterinary medicine. Its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria makes it effective for treating a range of infections.[1] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Marbofloxacin hydrochloride, with a focus on chemical pathways, experimental protocols, and data-driven insights to support research and development efforts.

I. Synthesis of Marbofloxacin

The synthesis of Marbofloxacin can be achieved through various routes, often starting from fluorinated benzoic acid derivatives. Two prominent pathways are detailed below, commencing from either 2,3,4,5-tetrafluorobenzoic acid or 2,4,5-trifluoro-3-methoxy-benzoyl chloride.

A. Synthesis Route Starting from 2,3,4,5-tetrafluorobenzoic Acid

One established method for Marbofloxacin synthesis begins with 2,3,4,5-tetrafluorobenzoic acid. This multi-step process involves the introduction of a hydroxyl group and subsequent cyclization to form the core quinolone structure.[2][3]

Key Synthetic Steps:

-

Reaction with an alkali metal hydroxide: The starting material, 2,3,4,5-tetrafluorobenzoic acid, is reacted with an alkali metal hydroxide in an aqueous medium to introduce a hydroxyl group onto the aromatic ring.[2][3]

-

Formation of the quinolone ring: Subsequent reactions lead to the formation of the fundamental quinolone structure.

-

Introduction of the N-methylpiperazine moiety: The N-methylpiperazine group, crucial for the drug's activity, is introduced through a nucleophilic substitution reaction.[4]

-

Final cyclization: The synthesis is completed by a final cyclization step, often utilizing formic acid and formaldehyde, to yield Marbofloxacin.[2][3]

B. Synthesis Route Starting from 2,4,5-trifluoro-3-methoxy-benzoyl chloride

An alternative synthetic approach utilizes 2,4,5-trifluoro-3-methoxy-benzoyl chloride as the starting material. This pathway is reported to have advantages such as high yield and milder reaction conditions.[5][6]

Key Synthetic Steps:

-

Side-chain attachment: The initial step involves attaching a side chain to the benzoyl chloride derivative.[5][6]

-

Amination and Cyclization: These steps lead to the formation of the core heterocyclic ring system.[5][6]

-

Piperazine condensation: The N-methylpiperazine moiety is introduced via a condensation reaction.[5][6]

-

Hydrolysis and final cyclization: The synthesis is concluded with hydrolysis and a subsequent cyclization to form the final Marbofloxacin molecule.[5][6]

Diagram of a Generalized Marbofloxacin Synthesis Pathway

Caption: A high-level overview of a common Marbofloxacin synthesis route.

II. Purification of this compound

The purification of Marbofloxacin is critical to ensure the removal of impurities, such as related substances, degradation products, and residual solvents, which can originate from the manufacturing process.[1] Crystallization is a key technique employed for the purification of the final product.

A. Crystallization and Recrystallization

Crystallization is a widely used method to obtain high-purity Marbofloxacin. This process often involves dissolving the crude product in a suitable solvent system and then inducing precipitation under controlled conditions.

General Purification Protocol:

-

Dissolution: The crude Marbofloxacin is dispersed in a solvent, which can be an aqueous solution or an organic solvent mixture.[2][4]

-

pH Adjustment: The pH of the solution is a critical parameter. For instance, dissolving the crude product in an acidic solution followed by neutralization with a weak base can be used to precipitate the purified product.[4]

-

Precipitation/Crystallization: The solution is allowed to stand, often for an extended period, to allow for the formation of crystals or a precipitate.[4] Cooling the solution can also aid in this process.[3]

-

Filtration and Drying: The purified solid is collected by filtration and then dried to remove any remaining solvent.[3][4]

B. Impurity Profile and Analytical Methods

Rigorous quality control measures are essential to identify and quantify any impurities in the final Marbofloxacin product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for this purpose.[2][7]

Common impurities that may be present include Marbofloxacin EP Impurity A, B, C, D, and F.[8][][10] The development and validation of stability-indicating HPLC methods are crucial for assessing the degradation profile of Marbofloxacin under various stress conditions, such as hydrolysis, oxidation, and photolysis.[7]

Diagram of the Marbofloxacin Purification Workflow

Caption: A generalized workflow for the purification of Marbofloxacin.

III. Quantitative Data and Experimental Protocols

The following tables summarize quantitative data from various synthesis and purification experiments, providing a basis for comparison and optimization. Detailed experimental protocols are also provided for key procedures.

Table 1: Summary of Marbofloxacin Synthesis Yields and Purity

| Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) (Method) | Reference |

| 2,4,5-trifluoro-3-methoxy-benzoyl chloride | Triethylamine, N,N-dimethylaminoethyl acrylate | 95.6 | 98.3 (Chromatography) | [6] |

| 2,4,5-trifluoro-3-methoxy-benzoyl chloride | Tri-n-butylamine, N,N-dimethylaminoethyl acrylate | 93.8 | 99.0 (Chromatography) | [6] |

| Compound of Formula (IIIa) | Ethylene glycol, Potassium hydroxide | 70 | Not Specified | [3] |

| 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Me₄NOH·5H₂O | 71 | 99.50 (HPLC) | [2] |

| 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Me₄NOH·5H₂O | 61 | 98.75 (HPLC) | [2] |

Table 2: Summary of Marbofloxacin Purification Data

| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |

| Crystallization | Methanol, Ammonia | Not Specified | 99.80 | 88.0 | [3] |

| pH-controlled precipitation | Water, Acetic acid, Weak base | Not Specified | Ultrapure | Not Specified | [4] |

| Crystallization | Ethanol, Water | 97.11 | 98.75 | 61 | [2][3] |

| Crystallization | Ethanol, Chloroform | 97.11 | 99.50 | 71 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [3]

-

4.137g of Ethyl 6,8-difluoro-1-(N-methylformamido)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (10.14mmol) was placed into 40mL of 10% H₂SO₄.

-

The mixture was stirred at 100°C for 7 hours.

-

The reaction mixture was then cooled, leading to the formation of crystals.

-

The mixture was further cooled to 4°C and filtered under suction.

-

The filter cake was washed with a mixture of H₂O/EtOH/THF (1/1/5) and dried.

-

This process yielded 3.260g (91%) of the product as yellow crystals.

Protocol 2: Purification of Marbofloxacin by Crystallization [3]

-

To 25 g of crude marbofloxacin, add 125 ml of methanol and 18.75 ml of ammonia.

-

Half of the volume of the methanol and ammonia solution is removed by azeotropic distillation.

-

The mass is slowly cooled and maintained for 1 hour.

-

The product is filtered and washed with 25 ml of chilled methanol.

-

The product is suction dried for 30 minutes and then dried under vacuum for 12 hours.

-

This procedure yields 22 g (88.0%) of pure marbofloxacin with a purity of 99.80%.

Protocol 3: Purification of Ultrapure Marbofloxacin [4]

-

Crude marbofloxacin is dispersed in water.

-

An appropriate amount of an organic acid (e.g., formic acid, acetic acid) is added to accurately regulate the pH to 3.0-3.5, dissolving the solid.

-

The resulting solution is allowed to stand for 24 hours until a small number of floccules separate out.

-

The floccules are removed by filtration.

-

A weak base (e.g., ammoniacal liquor, sodium bicarbonate) is added to the filtrate to regulate the pH of the system to 6.0-6.5, causing a large amount of product to separate out.

-

The product is collected by filtration and dried to obtain ultrapure marbofloxacin.

Protocol 4: HPLC Method for Purity Analysis [2]

-

Column: X-Bridge C18, 150 x 4.6mm, 3.5µm

-

Mobile Phase: Gradient of A) 5mM NH₄COOCH₃ pH=7.0 and B) acetonitrile.

-

Gradient Program: 0'=10%B, 10'=20%B, 25'-30'=90%B, 32'=10%B.

-

Flow Rate: 1.0 ml per minute

-

Column Temperature: 30°C

-

UV Detector Wavelength: 250 nm and 315nm

This in-depth guide provides a foundational understanding of the synthesis and purification of this compound. The presented pathways, protocols, and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling further optimization and innovation in the production of this vital veterinary antibiotic.

References

- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN105198905A - Method for preparing ultrapure marbofloxacin through purification - Google Patents [patents.google.com]

- 5. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]

- 6. Marbofloxacin synthesizing method - Eureka | Patsnap [eureka.patsnap.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

In Vitro Antibacterial Spectrum of Marbofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of marbofloxacin hydrochloride, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use. This document summarizes key quantitative data on its efficacy against a range of clinically relevant veterinary pathogens, details the experimental protocols for determining antibacterial susceptibility, and illustrates the drug's mechanism of action.

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, marbofloxacin stabilizes a state in which the DNA strands are cleaved, preventing their religation and leading to irreversible DNA damage and subsequent bacterial cell death. This concentration-dependent killing mechanism is effective against both dividing and non-dividing bacteria.

Caption: Mechanism of action of marbofloxacin.

In Vitro Antibacterial Spectrum

Marbofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for marbofloxacin against a variety of veterinary pathogens isolated from different animal species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Canine and Feline Pathogens

The following table presents the MIC50 and MIC90 values of marbofloxacin against common bacterial isolates from dogs and cats.

| Bacterial Species | Animal | Infection Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Canine | Urinary Tract | - | >90% Susceptible | - |

| Proteus mirabilis | Canine | Urinary Tract | 48 | ~90% Susceptible | - |

| Staphylococcus intermedius Group | Canine | Urinary Tract | 67 | >90% Susceptible | - |

| Streptococcus canis | Canine | Urinary Tract | 35 | >90% Susceptible | - |

| Escherichia coli | Feline | Urinary Tract | - | >90% Susceptible | - |

| Pasteurella multocida | Feline | Respiratory | - | - | Lowest MIC |

| Staphylococcus intermedius | Feline | Dermatological/Otitis | - | Unimodal Distribution | - |

| Pseudomonas aeruginosa | Feline | Dermatological/Otitis | - | Unimodal Distribution | - |

Data compiled from multiple sources, including a pan-European surveillance program.

Porcine Pathogens

This table summarizes the marbofloxacin MIC data for key bacterial pathogens isolated from diseased pigs in Europe.

| Bacterial Species | Infection Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Actinobacillus pleuropneumoniae | Respiratory | 647 | - | 0.03 - 0.12 | | Pasteurella multocida | Respiratory | 1373 | - | - | | Streptococcus suis | Respiratory | 729 | - | 1 | | Escherichia coli | Digestive | 1717 | - | 0.5 or 1 | | Salmonella spp. | Digestive | 300 | - | 0.06 - 0.25 | | Haemophilus parasuis | Respiratory | 145 | - | - | | Bordetella bronchiseptica | Respiratory | 504 | - | - | | Streptococcus suis | Meningitis | 585 | - | - | | Escherichia coli | Urinary Tract | 633 | - | 0.25 - 8 | | Escherichia coli | Metritis | 369 | - | - |

Data from a long-term European monitoring program.

Bovine Pathogens

The following table presents the marbofloxacin MIC90 values for significant bacterial pathogens associated with bovine respiratory disease (BRD) and mastitis.

| Bacterial Species | Disease | MIC90 (µg/mL) |

| Mannheimia haemolytica | BRD | 0.25 |

| Pasteurella multocida | BRD | 0.12 |

| Histophilus somni | BRD | 0.06 |

| Mycoplasma bovis | BRD | 2 |

| Escherichia coli | Mastitis | - |

| Staphylococcus aureus | Mastitis | - |

| Streptococcus uberis | Mastitis | - |

| Streptococcus dysgalactiae | Mastitis | - |

MIC90 values for BRD pathogens are from a European surveillance study.

Experimental Protocols for MIC Determination

The determination of the in vitro antibacterial spectrum of marbofloxacin relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure accuracy and reproducibility. The two primary methods are broth microdilution and agar dilution.

The Pharmacokinetics and Bioavailability of Marbofloxacin Hydrochloride in Canines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marbofloxacin, a synthetic, third-generation fluoroquinolone antibiotic, is exclusively developed for veterinary use and exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is rooted in its pharmacokinetic profile, which is characterized by high bioavailability and significant tissue penetration.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of marbofloxacin hydrochloride in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows.

Introduction

Marbofloxacin operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, leading to bacterial cell death.[2] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for optimizing dosage regimens to ensure therapeutic success while minimizing the potential for adverse effects and the development of antimicrobial resistance. In canines, marbofloxacin is indicated for the treatment of a variety of infections, including those of the skin, soft tissues, urinary tract, and respiratory system.[3][4]

Pharmacokinetic Parameters

The pharmacokinetic profile of marbofloxacin in dogs has been well-documented following intravenous (IV), oral (PO), and subcutaneous (SC) administration. The drug is rapidly and almost completely absorbed after oral administration in fasted animals, with a bioavailability approaching 100%.[5][6]

Table 1: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Intravenous Administration

| Dosage | t½β (h) | Vd (L/kg) | Cl (L/h/kg) | AUC (µg·h/mL) | Reference |

| 2 mg/kg | 12.4 | 1.9 | 0.10 | - | [5] |

| 2 mg/kg | 8.08 ± 6.25 | 2.32 ± 1.00 | 0.23 ± 0.06 | 8.47 ± 3.51 | [7][8] |

| 2 mg/kg | - | 2.45 ± 0.9 | 0.1573 ± 0.0479 | 13.5 ± 3.4 | [1] |

t½β: Elimination half-life; Vd: Volume of distribution; Cl: Clearance; AUC: Area under the curve.

Table 2: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Oral Administration

| Dosage | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | t½β (h) | AUC (µg·h/mL) | Reference |

| 1 mg/kg | - | - | ~100 | - | - | [5] |

| 2 mg/kg | 1.4 | 2.5 | ~100 | - | - | [5] |

| 4 mg/kg | - | - | ~100 | - | - | [5] |

| 2 mg/kg | 1.1 ± 0.5 | 0.5 ± 0.3 | 107.5 ± 11.7 | - | - | [1] |

| 2.75 mg/kg | > enrofloxacin, difloxacin | Similar to difloxacin | - | > enrofloxacin, difloxacin | > enrofloxacin, difloxacin | [9][10] |

| 2 mg/kg | 0.95 | - | 97.11 | 22.14 | 13.27 | [3][11][12] |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.

Table 3: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Subcutaneous Administration

| Dosage | Cmax (µg/mL) | Tmax (h) | Reference |

| 2 mg/kg | Similar to oral | ~1 | [5] |

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methodologies.

Study Design and Dosing

A common experimental design involves a crossover study where a cohort of healthy adult dogs, often Beagles, receives marbofloxacin through different routes of administration with a washout period between treatments.[5][7][10] For instance, in one study, six dogs were administered a single intravenous dose of 2 mg/kg, followed by single oral doses of 1, 2, and 4 mg/kg in a three-way crossover design.[5] Another study utilized six adult dogs of undefined breeds to establish plasma pharmacokinetic parameters at a 2 mg/kg single dose, administered intravenously, orally alone, and orally with sucralfate pre-treatment.[1]

Sample Collection and Analysis

Blood samples are typically collected from the jugular vein at predetermined time points into heparinized tubes.[1] Plasma is then separated by centrifugation and stored at -20°C until analysis.[1] Marbofloxacin concentrations in plasma, urine, and skin are quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[1][5]

The analytical method generally involves a protein precipitation step, often with trichloroacetic acid, followed by liquid-liquid extraction of the analyte.[1] An internal standard, such as enrofloxacin, is typically used to ensure accuracy.[1] A calibration curve is prepared using known concentrations of marbofloxacin to establish a linear relationship for quantification.[1]

Caption: General experimental workflow for determining marbofloxacin pharmacokinetics in canines.

Bioavailability and Metabolism

Marbofloxacin exhibits excellent oral bioavailability in dogs, which is consistently reported to be close to 100%.[5] This high degree of absorption contributes to its clinical effectiveness when administered orally. The absorption of orally administered marbofloxacin increases proportionally over the dose range of 1.25 to 2.5 mg/lb.[6]

The drug is widely distributed throughout the body, with a volume of distribution reported to be between 1.9 and 2.45 L/kg.[1][5] This indicates good penetration into tissues. Notably, the concentration of marbofloxacin in the skin can be 1.6 times that in the plasma, which is advantageous for treating skin infections.[3][5] Marbofloxacin also penetrates the aqueous humor of the eye.[13][14]

Elimination of marbofloxacin occurs through both renal and fecal excretion. In dogs, approximately 40% of an orally administered dose is excreted unchanged in the urine.[6] A smaller portion, between 10% and 15%, is metabolized by the liver before excretion.[6] The major route of elimination, besides renal, is excretion of the unchanged drug in the feces.[6] The plasma protein binding of marbofloxacin in dogs is low, at 9.1%.[6]

Caption: Simplified overview of marbofloxacin absorption, distribution, metabolism, and excretion in canines.

Drug Interactions

It is important to consider potential drug interactions that may alter the pharmacokinetics of marbofloxacin. For instance, co-administration with sucralfate has been shown to delay the absorption of marbofloxacin and significantly decrease its Cmax (by over 53%) and AUC (by over 42%).[1] This is a critical consideration in clinical practice, as sucralfate is often used to treat gastrointestinal issues.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in canines, characterized by high oral bioavailability, extensive tissue distribution, and a relatively long elimination half-life. These properties support its use as an effective therapeutic agent for a range of bacterial infections in dogs. The data summarized herein provide a comprehensive foundation for researchers and drug development professionals in the continued study and application of this important veterinary antibiotic. A thorough understanding of its pharmacokinetics is paramount for ensuring its judicious and effective use in veterinary medicine.

References

- 1. ecronicon.net [ecronicon.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zoetisus.com [zoetisus.com]

- 7. Pharmacokinetics and pharmacokinetic/pharmacodynamic integration of marbofloxacin after intravenous and intramuscular administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Population pharmacokinetics of marbofloxacin in aqueous humor after intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Marbofloxacin Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical therapeutic agent in veterinary medicine.[1] Its broad-spectrum bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria has made it an effective treatment for infections of the skin, respiratory system, urinary tract, and mammary glands in companion and production animals.[1][2] This technical guide provides a comprehensive analysis of the molecular structure of marbofloxacin hydrochloride, its mechanism of action, and the intricate relationship between its chemical features and antimicrobial efficacy. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Molecular Structure

Marbofloxacin is chemically designated as 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][1][3][4]benzoxadiazine-6-carboxylic acid. The hydrochloride salt form enhances its solubility. The core of the molecule is a tricyclic aromatic system, which is characteristic of the newer generation of fluoroquinolones.

The key structural features of marbofloxacin include:

-

A fluoroquinolone core essential for its antibacterial activity.

-

A fluorine atom at position C-6 , which significantly enhances its potency.

-

A piperazinyl ring at position C-7 , which influences the spectrum of activity and pharmacokinetic properties.

-

A cyclopropyl group at position N-1 , contributing to overall potency.

-

A unique tricyclic ring system formed by a bridge between N-1 and C-8, a distinguishing feature of marbofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The process of inhibition can be summarized as follows:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-stranded breaks in the bacterial DNA to manage DNA supercoiling and decatenate daughter chromosomes, respectively.

-

Marbofloxacin Binding: Marbofloxacin intercalates into the DNA-enzyme complex. The 3-carboxyl and 4-keto functional groups of the fluoroquinolone core are essential for this binding, likely through interactions with a magnesium ion.

-

Stabilization of the Cleavage Complex: The binding of marbofloxacin stabilizes the enzyme-DNA complex in its cleaved state, preventing the re-ligation of the broken DNA strands.

-

Induction of Cell Death: This accumulation of double-stranded DNA breaks triggers a cascade of events, including the SOS response and ultimately leading to rapid, concentration-dependent bacterial cell death.[1]

The following diagram illustrates the signaling pathway of marbofloxacin's mechanism of action:

Caption: Mechanism of action of marbofloxacin.

Structure-Activity Relationship (SAR)

The antibacterial activity of marbofloxacin is intrinsically linked to its molecular structure. While specific SAR studies on a wide range of marbofloxacin analogs are not extensively published, the well-established SAR of the broader fluoroquinolone class provides significant insights.

-

The Quinolone Core (Positions 1-4): The carboxylic acid at C-3 and the ketone at C-4 are indispensable for antibacterial activity, as they are directly involved in binding to the DNA gyrase-DNA complex.[4]

-

N-1 Substituent: The cyclopropyl group at N-1, as seen in marbofloxacin, generally confers high potency.[2]

-

C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and dramatically increases their activity against a broad range of bacteria.[2]

-

C-7 Substituent: The piperazine ring at the C-7 position is crucial for the spectrum of activity, potency, and pharmacokinetic properties. Modifications to this ring can alter the drug's activity against different bacterial species and its absorption, distribution, metabolism, and excretion (ADME) profile. Alkylation of the piperazine, as with the methyl group in marbofloxacin, can influence these properties. Increasing the steric bulk at this position has been shown to reduce central nervous system side effects in some fluoroquinolones.[6]

-

C-8 Position: The substituent at the C-8 position influences oral absorption and activity against anaerobic bacteria.[2] In marbofloxacin, the C-8 position is part of the unique tricyclic ring structure, which distinguishes it from many other fluoroquinolones. This fusion of the N-1 and C-8 positions can impact the molecule's conformation and its interaction with the target enzymes.[4] For instance, some studies suggest that N-1/C-8 ring fusion can, in some cases, reduce lethal activity in the absence of protein synthesis.[4] However, other C-8 modifications, like a methoxy group, have been shown to enhance activity against certain resistant mutants.[3]

The following diagram illustrates the general structure-activity relationships for fluoroquinolones, which are applicable to marbofloxacin:

Caption: Key structural determinants of fluoroquinolone activity.

Quantitative Data on Marbofloxacin Activity

The in vitro activity of marbofloxacin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of marbofloxacin against common veterinary pathogens and its key pharmacokinetic parameters in various animal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Marbofloxacin against Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.03 - 0.5 | 0.5 - 4.0 | [7][8] |

| Pasteurella multocida | ≤0.03 - 0.06 | 0.03 - 0.25 | [7][8][9] |

| Staphylococcus aureus | 0.25 - 0.5 | 2.0 | [7] |

| Staphylococcus intermedius | 0.25 | 0.5 | [10] |

| Pseudomonas aeruginosa | 0.5 | 16 | [11] |

| Actinobacillus pleuropneumoniae | 0.03 | 0.03 - 0.12 | [8] |

| Streptococcus suis | 1 | 2 | [8] |

| Salmonella spp. | 0.03 | 0.06 - 0.25 | [8] |

Table 2: Pharmacokinetic Parameters of Marbofloxacin in Different Animal Species (approximate values)

| Animal Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Dogs | 2 | PO | 1.5 - 2.0 | 1.0 - 2.0 | 8.0 - 14.0 | ~100 | [7] |

| Cats | 2 | PO | 1.97 | 1.94 | 7.98 | 99 | [12] |

| Cattle | 2 | IM | 1.1 | 1.0 | 8.0 | >90 | [13] |

| Pigs | 2.5 | PO | 2.34 | 2.0 | 8.6 | ~94 | [13] |

| Chickens | 2 | PO | 1.05 | 1.48 | 8.69 | 56.82 | [14] |

| Buffalo Calves | 2 | SC | 0.9 - 1.2 | 1.0 - 2.0 | ~10.0 | - | [15] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the antimicrobial activity and pharmacokinetic properties of marbofloxacin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.

Workflow for Broth Microdilution MIC Assay:

Caption: Standard workflow for a broth microdilution MIC assay.

Detailed Steps:

-

Preparation of Antimicrobial Solutions: A stock solution of marbofloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of marbofloxacin that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for quantifying marbofloxacin concentrations in biological matrices such as plasma or serum, which is essential for pharmacokinetic studies.

Workflow for HPLC Analysis of Marbofloxacin in Plasma:

Caption: General workflow for HPLC-based pharmacokinetic analysis.

Detailed Steps:

-

Sample Preparation: Plasma or serum samples are treated to remove proteins that can interfere with the analysis. This is often achieved by protein precipitation using an acid like perchloric acid.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is used to elute marbofloxacin from the column.

-

Detection: Marbofloxacin is detected as it elutes from the column using a UV detector (typically around 295 nm) or a fluorescence detector for higher sensitivity.

-

Quantification: The concentration of marbofloxacin in the sample is determined by comparing the peak area of the marbofloxacin in the sample chromatogram to a standard curve generated from samples with known concentrations of the drug.

Conclusion

This compound remains a cornerstone of antibacterial therapy in veterinary medicine due to its potent, broad-spectrum activity and favorable pharmacokinetic profile. Its efficacy is a direct result of its unique molecular structure, which facilitates the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. The structure-activity relationships established for the fluoroquinolone class provide a strong framework for understanding the contributions of different chemical moieties to marbofloxacin's activity. The continued study of marbofloxacin and the development of new analogs, guided by a deep understanding of its SAR, are crucial for combating the growing challenge of antimicrobial resistance. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of antimicrobial drug discovery and development.

References

- 1. Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoroquinolone action against mycobacteria: effects of C-8 substituents on growth, survival, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]

- 8. ihma.com [ihma.com]

- 9. Frontiers | In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves [frontiersin.org]

- 10. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. avmajournals.avma.org [avmajournals.avma.org]

Broad-spectrum activity of marbofloxacin against gram-positive and gram-negative bacteria

An In-depth Examination of Marbofloxacin's Activity Against Gram-Positive and Gram-Negative Bacteria

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine, valued for its broad-spectrum bactericidal activity.[1][2] This technical guide provides a comprehensive overview of marbofloxacin's efficacy against a wide range of gram-positive and gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary antimicrobial therapy.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Marbofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and repair.[3] The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] Inhibition of these enzymes leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

-

Inhibition of DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication. Marbofloxacin's binding to DNA gyrase is particularly effective against gram-negative bacteria.[4]

-

Inhibition of Topoisomerase IV: This enzyme is essential for the separation of daughter DNA strands following replication. Its inhibition by marbofloxacin is the primary mechanism of action against gram-positive bacteria.[4]

The bactericidal activity of marbofloxacin is concentration-dependent, with bacterial cell death typically occurring within 20–30 minutes of exposure.[5]

Figure 1: Mechanism of action of marbofloxacin.

In Vitro Broad-Spectrum Activity

Marbofloxacin demonstrates potent in vitro activity against a wide array of clinically significant bacterial pathogens isolated from companion and production animals.[6][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Activity Against Gram-Positive Bacteria

Marbofloxacin is effective against various gram-positive aerobes, particularly Staphylococcus species, which are common pathogens in skin infections.[8]

| Bacterial Species | Isolate Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus intermedius | Skin/Soft Tissue/UTI | 135 | 0.25 | 0.25 | 0.125-2 |

| Beta-hemolytic Streptococcus | Skin/Soft Tissue/UTI | 28 | 0.5 | 1 | 0.25-2 |

| Staphylococcus aureus | Bovine Mastitis | 707 | 0.25 | 0.5 | 0.03- >128 |

| Coagulase-negative staphylococci | Bovine Mastitis | 282 | 0.25 | 1 | 0.03- >128 |

| Streptococcus uberis | Bovine Mastitis | 338 | 1 | 2 | 0.06- >128 |

| Streptococcus dysgalactiae | Bovine Mastitis | 125 | 1 | 2 | 0.12- >128 |

| Streptococcus agalactiae | Bovine Mastitis | 42 | 1 | 2 | 0.5-2 |

| Streptococcus suis | Porcine Infections | 1218 | 2 | 4 | 0.015- >64 |

Table 1: Marbofloxacin MIC values for Gram-Positive Bacteria.

Activity Against Gram-Negative Bacteria

Fluoroquinolones were initially developed for their activity against gram-negative aerobic bacteria, and marbofloxacin maintains excellent potency against this group.[9] It is particularly effective against Enterobacteriaceae and Pasteurella multocida.[8][9]

| Bacterial Species | Isolate Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Skin/Soft Tissue/UTI | 61 | 0.03 | 0.06 | 0.015-2 |

| Proteus mirabilis | Skin/Soft Tissue/UTI | 35 | 0.06 | 0.125 | 0.03-0.25 |

| Pasteurella multocida | Bovine Respiratory Disease | 1083 | 0.03 | 0.12 | 0.008- >128 |

| Mannheimia haemolytica | Bovine Respiratory Disease | 506 | 0.12 | 0.25 | 0.015- >128 |

| Histophilus somni | Bovine Respiratory Disease | 100 | 0.03 | 0.06 | 0.008-0.25 |

| Escherichia coli | Bovine Mastitis | 288 | 0.03 | 0.06 | 0.008- >128 |

| Klebsiella oxytoca | Bovine Mastitis | 45 | 0.06 | 0.12 | 0.015- >128 |

| Klebsiella pneumoniae | Bovine Mastitis | 41 | 0.06 | 0.12 | 0.015- >128 |

| Enterobacter cloacae | Bovine Mastitis | 33 | 0.12 | 0.25 | 0.03- >128 |

| Pseudomonas aeruginosa | Canine Otitis | 90 | 0.25 | 1 | 0.125-128 |

| Salmonella species | Porcine Digestive Disease | 300 | 0.03 | 0.06-0.25 | Not specified |

| Actinobacillus pleuropneumoniae | Porcine Respiratory Disease | 344 | 0.03 | 0.03-0.12 | 0.008- >64 |

| Bordetella bronchiseptica | Porcine Respiratory Disease | 165 | 0.12 | 0.25 | 0.015- >64 |

| Haemophilus parasuis | Porcine Respiratory Disease | 143 | 0.015 | 0.06 | 0.008- >64 |

Table 2: Marbofloxacin MIC values for Gram-Negative Bacteria.[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of marbofloxacin's in vitro activity is standardized to ensure reproducibility and comparability of data. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the most commonly used technique.[10]

Broth Microdilution Method (CLSI Guidelines)

This method involves preparing a series of twofold dilutions of marbofloxacin in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Workflow:

-

Preparation of Marbofloxacin Dilutions: A stock solution of marbofloxacin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For fastidious organisms, the medium may be supplemented with blood or other growth factors.[10]

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

-

Inoculation: The microtiter plate wells are inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for 18-24 hours.[10][11]

-

MIC Determination: The MIC is read as the lowest concentration of marbofloxacin that completely inhibits visible bacterial growth.

Figure 2: Broth microdilution experimental workflow.

Quality Control

Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are included in each assay to ensure the accuracy and reproducibility of the results.[10]

Clinical Breakpoints and Interpretation

The CLSI provides interpretive criteria (breakpoints) to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to marbofloxacin based on their MIC values. These breakpoints are periodically reviewed and updated based on pharmacokinetic/pharmacodynamic (PK/PD) data.[12]

Recently, the CLSI has introduced a "susceptible-dose dependent" (SDD) category for marbofloxacin in dogs.[13][14] This category indicates that the susceptibility of an isolate is dependent on the dosage regimen administered.

Revised CLSI Breakpoints for Marbofloxacin in Dogs: [12][14]

-

Susceptible (S): ≤ 0.12 µg/mL (for a dose of 2.8 mg/kg)

-

Susceptible-Dose Dependent (SDD): 0.25 µg/mL (for a dose of 5.5 mg/kg)

-

Resistant (R): ≥ 0.5 µg/mL

It is crucial for laboratories and clinicians to utilize the most current CLSI breakpoints for accurate interpretation of susceptibility testing results.

Conclusion

Marbofloxacin remains a highly effective broad-spectrum antimicrobial agent with potent bactericidal activity against a wide range of gram-positive and gram-negative pathogens of veterinary importance. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a rapid and efficient means of bacterial eradication. Standardized antimicrobial susceptibility testing, guided by CLSI protocols and interpreted with current breakpoints, is essential for the prudent and effective use of this important therapeutic agent in clinical practice. Continuous surveillance of antimicrobial susceptibility is necessary to monitor for the emergence of resistance and to ensure the long-term efficacy of marbofloxacin.[10]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egnlab.com [egnlab.com]

- 4. VetFolio [vetfolio.com]

- 5. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 6. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of marbofloxacin and enrofloxacin against bacterial strains isolated from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ldh.la.gov [ldh.la.gov]

- 9. sat.gstsvs.ch [sat.gstsvs.ch]

- 10. ihma.com [ihma.com]

- 11. biotrading.com [biotrading.com]

- 12. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]

- 14. avmajournals.avma.org [avmajournals.avma.org]

Marbofloxacin Hydrochloride and its Efficacy Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species are a significant cause of respiratory and other diseases in various animal species, leading to considerable economic losses in the livestock industry and impacting animal welfare.[1][2][3] Lacking a cell wall, these bacteria are intrinsically resistant to many common antibiotics, such as beta-lactams.[4] Fluoroquinolones, including marbofloxacin, are therefore a critical component of the therapeutic arsenal against mycoplasmal infections.[4][5][6] Marbofloxacin, a third-generation synthetic fluoroquinolone developed for veterinary use, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[7][8][9][10] This technical guide provides an in-depth overview of the effects of marbofloxacin hydrochloride on various Mycoplasma species, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][11][12] By binding to the enzyme-DNA complex, marbofloxacin stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[7] This concentration-dependent killing mechanism allows for rapid bactericidal activity, with bacterial cell death often occurring within 20-30 minutes of exposure.[8]

Caption: Marbofloxacin's mechanism of action targeting DNA gyrase and topoisomerase IV.

In Vitro Susceptibility of Mycoplasma Species to Marbofloxacin

The in vitro activity of marbofloxacin against various Mycoplasma species has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify the susceptibility of a bacterium to an antimicrobial agent. A summary of reported MIC values for marbofloxacin against several economically important Mycoplasma species is presented below.

Data Presentation

Table 1: Marbofloxacin MICs for Mycoplasma hyopneumoniae

| Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| 50 European isolates (2010-2012) | 0.002 - 1 | 0.031 | 0.5 | [13] |

| 147 European isolates (2015-2016) | Not specified | 0.06 | 2 | [14] |

| Strain 116 (wild-type) | Not applicable | 0.03 | Not applicable | [1][15] |

| Reisolated clones post-treatment | Not applicable | Not applicable | 0.5 | [1][15] |

Table 2: Marbofloxacin MICs for Mycoplasma bovis

| Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| European isolates | 0.25 - >64 | 1 | 4 | [13] |

| 171 European isolates (2002-2008) | 0.5 - 4 | Not specified | Not specified | [16] |

| European isolates | 0.5 - 4 | Not specified | Not specified | [4] |

| Cattle isolates with respiratory disease | Not applicable | Not applicable | 2 | [17] |

Table 3: Marbofloxacin MICs for Other Mycoplasma Species

| Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma agalactiae | 30 isolates from goats | 0.0625 - 4 | 0.25 | 1 | [18] |

| Mycoplasma gallisepticum | Not specified | Not specified | Not specified | Not specified | [19] |

| Mycoplasma ovipneumoniae | Not specified | Not specified | Not specified | Not specified | [3] |

| Mycoplasma haemofelis | Not specified | Not specified | Not specified | Not specified | [20][21] |

Experimental Protocols

The determination of antimicrobial susceptibility of fastidious organisms like Mycoplasma requires specialized techniques. The broth microdilution method is commonly employed to determine the MIC of marbofloxacin.

General Protocol for Broth Microdilution MIC Assay

This protocol is a synthesized representation of methodologies described in the cited literature.[14][18][22]

-

Media Preparation: A suitable growth medium, such as Friis medium for M. hyopneumoniae, is prepared.[14] The medium is often supplemented with serum and other growth factors.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted in the growth medium to achieve a range of final concentrations in the microtiter plate (e.g., 0.0625 to 32 µg/mL).[18]

-

Inoculum Preparation: Mycoplasma isolates are cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 10³ to 10⁵ color-changing units (CCU)/mL.[18]

-

Assay Setup: In a 96-well microtiter plate, the diluted Mycoplasma inoculum is added to each well containing the different concentrations of marbofloxacin.

-

Controls: Positive (inoculum without antibiotic) and negative (medium without inoculum) controls are included on each plate.[18]

-

Incubation: The plates are sealed and incubated at 37°C for a period ranging from 48 hours to 12 days, depending on the growth rate of the Mycoplasma species.[14][18]

-

MIC Determination: The MIC is defined as the lowest concentration of marbofloxacin that inhibits the growth of the Mycoplasma, often observed as the absence of a color change in the medium, which indicates a lack of metabolic activity.[18]

Caption: A generalized workflow for determining the MIC of marbofloxacin against Mycoplasma.

Development of Resistance

While marbofloxacin is generally effective, the development of resistance in Mycoplasma species is a concern.[1][23] The primary mechanism of acquired resistance to fluoroquinolones in Mycoplasma involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][24][25]

Studies on M. hyopneumoniae have identified point mutations in the parC gene after in vivo treatment with marbofloxacin.[1][23][26] Specifically, mutations leading to amino acid substitutions such as Ser80→Phe and Asp84→Asn in the ParC protein have been associated with a significant decrease in susceptibility to marbofloxacin.[1][23][26] It is noteworthy that even with the development of resistance, marbofloxacin concentrations in tissues may still exceed the MIC of the wild-type strain.[1][15][23] However, the persistence of Mycoplasma in treated animals is a complex phenomenon that may not be solely explained by antibiotic resistance.[1][23][27]

Caption: The development of marbofloxacin resistance through target site mutation.

Conclusion

This compound remains a potent antimicrobial agent for the treatment of infections caused by various Mycoplasma species. Its mechanism of action, targeting bacterial DNA replication, provides a rapid bactericidal effect. However, the emergence of resistance through mutations in topoisomerase IV highlights the importance of prudent antibiotic use and ongoing surveillance of susceptibility patterns. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat Mycoplasma infections in veterinary medicine.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Comparing clinical effects of marbofloxacin and gamithromycin in goat kids with pneumonia [scielo.org.za]

- 3. jvas.in [jvas.in]

- 4. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. sat.gstsvs.ch [sat.gstsvs.ch]

- 7. grokipedia.com [grokipedia.com]

- 8. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 9. In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. egnlab.com [egnlab.com]

- 13. rgs-ntgs.ch [rgs-ntgs.ch]

- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 15. Persistence of Mycoplasma hyopneumoniae in Experimentally Infected Pigs after Marbofloxacin Treatment and Detection of Mutations in the parC Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Survey of marbofloxacin susceptibility of bacteria isolated from cattle with respiratory disease and mastitis in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PK/PD Analysis of Marbofloxacin by Monte Carlo Simulation against Mycoplasma agalactiae in Plasma and Milk of Lactating Goats after IV, SC and SC-Long Acting Formulations Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma and tissue pharmacokinetics of marbofloxacin in experimentally infected chickens with Mycoplasma gallisepticum and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Marbofloxacin for the treatment of experimentally induced Mycoplasma haemofelis infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Persistence of Mycoplasma hyopneumoniae in experimentally infected pigs after marbofloxacin treatment and detection of mutations in the parC gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of Mutations in DNA Gyrase and Topoisomerase IV Involved in Quinolone Resistance of Mycoplasma gallisepticum Mutants Obtained In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. journals.asm.org [journals.asm.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Marbofloxacin Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat infections in animals.[1][2][3] Accurate quantification of marbofloxacin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy.[4][5][6] This document provides detailed application notes and protocols for the quantification of marbofloxacin hydrochloride using HPLC.

Principle of the Method

The described methods utilize reverse-phase HPLC (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. Marbofloxacin, being a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The concentration of marbofloxacin is determined by measuring the peak area at a specific UV wavelength and comparing it to a standard calibration curve.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of marbofloxacin. The following protocols are based on validated methods reported in the scientific literature.[4][5][6][7]

Reagents and Materials

-

Marbofloxacin reference standard (Purity > 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)[7]

-

Water (Ultrapure or HPLC grade)

-

Ammonium formate (Extra pure grade)[4]

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (e.g., Agilent ChemStation, Chromeleon)[4][6]

Chromatographic Conditions

Several validated methods have been reported. The choice of method may depend on the specific sample matrix and available resources.

Table 1: Summary of HPLC Chromatographic Conditions

| Parameter | Method 1 (Gradient)[4] | Method 2 (Isocratic)[5][6] | Method 3 (Green, Isocratic)[7] |

| Column | Inertsil ODS-3, C18 (150 x 4.6 mm, 5 µm) | Vertisep™ C18 (150 x 4.6 mm, 5 µm) | ACE® C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in 10mM Ammonium Formate in Water | Water (pH 3.0 with ortho-phosphoric acid) | Purified water with 0.2% formic acid |

| Mobile Phase B | 0.1% Formic acid in Methanol | Acetonitrile | Ethanol |

| Composition | Gradient: 0-3 min (90% A), 3-12 min (60% A), 12.5-15 min (90% A) | 55:45 (v/v) Water:Acetonitrile | 70:30 (v/v) Water:Ethanol |

| Flow Rate | 1.5 mL/min | 0.4 mL/min | 0.7 mL/min |

| Detection Wavelength | 327 nm | 298 nm | 296 nm |

| Injection Volume | 10 µL | 20 µL | 20 µL |

| Column Temperature | Room Temperature (25°C) | Room Temperature (24 ± 2°C) | Room Temperature |

Standard and Sample Preparation

a. Standard Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of marbofloxacin reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in the mobile phase (or a suitable diluent like Mobile Phase A for gradient methods).[4][5]

-

Sonicate for 15 minutes to ensure complete dissolution.[4][5]

-

Make up to the volume with the same solvent and mix well.

b. Calibration Curve Standards

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.986 to 14.892 µg/mL or 2.5 to 17.5 µg/mL).[4][5][6]

c. Sample Preparation (from Veterinary Tablets)

-

Weigh and crush 20 tablets to obtain a homogenous powder.[5][7]

-

Accurately weigh a portion of the powder equivalent to 10 mg of marbofloxacin and transfer it to a 100 mL volumetric flask.[5]

-

Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient.[5]

-

Make up to the volume with the mobile phase and mix well.

-

Perform further dilutions as necessary to bring the concentration within the calibration range.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[4][7]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1[4] | Method 2[5][6][8] | Method 3[7] |

| Linearity Range (µg/mL) | 1.986 - 14.892 | 2.5 - 17.5 | 1 - 10 |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.99991 | > 0.999 |

| Accuracy (% Recovery) | 101.4% | 98.74% | 99.99% |

| Precision (%RSD) | < 2% (Intra & Inter-day) | < 2% | < 5% |

| Limit of Detection (LOD) (µg/mL) | Not specified, but sensitivity is adequate for 1.0 µg/mL quantitation | 0.25 | Not specified |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.81 | Not specified |

| Robustness | Insensitive to small changes in flow rate, wavelength, and mobile phase composition. | Insensitive to changes in mobile phase, pH, flow rate, column temperature, and column type. | Robust to changes in mobile phase, flow rate, wavelength, equipment, and column brand. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of marbofloxacin.

Caption: General workflow for sample preparation, HPLC analysis, and data processing.

Mechanism of Action

Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][9]

Caption: Marbofloxacin inhibits bacterial DNA gyrase and topoisomerase IV.

Conclusion

The HPLC methods described provide reliable and accurate means for the quantification of this compound in pharmaceutical dosage forms. The protocols are robust and can be adapted for routine quality control analysis. Proper method validation is essential to ensure the reliability of the results. The choice of a specific method will depend on the laboratory's specific requirements, including desired analysis time, solvent consumption, and sample matrix. The "green" method offers a more environmentally friendly alternative by using ethanol instead of acetonitrile or methanol.[7]

References

- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 2. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]